2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group, a cyano group, and a dimethylpyrimidinyl-pyrazolyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with an appropriate aniline derivative under microwave conditions . This method is efficient and reduces reaction times significantly compared to conventional heating methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyrazole ring can undergo oxidation reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines.
Scientific Research Applications
2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine
- 4-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide
Uniqueness
2-chloro-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C17H13ClN6O |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
2-chloro-N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H13ClN6O/c1-10-7-11(2)22-17(21-10)24-15(12(8-19)9-20-24)23-16(25)13-5-3-4-6-14(13)18/h3-7,9H,1-2H3,(H,23,25) |
InChI Key |
OHYWVLDMISTJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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